2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole
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Overview
Description
2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole is a complex organic compound that features a pyrazole ring, a thiazole ring, and multiple methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxybenzaldehyde with 4-methyl-1H-pyrazole-1-thiol in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often require controlled temperatures and the use of solvents like methanol or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another pyrazole derivative with similar structural features.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): A compound with a pyrazole core and arylmethylene linkages.
Uniqueness
2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole is unique due to its combination of a pyrazole ring and a thiazole ring, along with multiple methoxyphenyl groups.
Properties
Molecular Formula |
C28H25N3O3S |
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Molecular Weight |
483.6 g/mol |
IUPAC Name |
2-[3,5-bis(3-methoxyphenyl)-4-methylpyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C28H25N3O3S/c1-18-26(20-7-5-9-23(15-20)33-3)30-31(27(18)21-8-6-10-24(16-21)34-4)28-29-25(17-35-28)19-11-13-22(32-2)14-12-19/h5-17H,1-4H3 |
InChI Key |
JNQFZZSHTXNUNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=CC=C2)OC)C3=NC(=CS3)C4=CC=C(C=C4)OC)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
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